molecular formula C9H9ClN4 B8326219 3-(1-Methyltetrazol-5-yl)benzyl chloride CAS No. 220880-22-8

3-(1-Methyltetrazol-5-yl)benzyl chloride

Cat. No.: B8326219
CAS No.: 220880-22-8
M. Wt: 208.65 g/mol
InChI Key: FKHPPRWLWYRTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyltetrazol-5-yl)benzyl chloride is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

220880-22-8

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-[3-(chloromethyl)phenyl]-1-methyltetrazole

InChI

InChI=1S/C9H9ClN4/c1-14-9(11-12-13-14)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3

InChI Key

FKHPPRWLWYRTCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC(=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-(chloromethyl)-N-methyl-benzamide (27.2 g, 148 mmol) in toluene (100 mL) was added thionyl chloride (16.2 mL, 222 mmol) at room temperature. The resulting suspension was heated at reflux for 15 hours. The reaction mixture was cooled to room temperature and then concentrated under vacuum. The residue was azeotroped with toluene and dried under high vacuum. To a suspension of sodium azide (11.6 g, 178 mmol) in acetonitrile (140 mL) was added chlorotrimethylsilane (23.7 mL, 187 mmol) at room temperature and the suspension was stirred for 1.5 hours. The reaction mixture was cooled to −10° C. and the above crude imidoyl chloride (148 mmol) in acetonitrile (40 mL) was added over 5 minutes. The mixture was stirred for 2 hours at 0° C. and then stirred at room temperature for 15 hours. The reaction mixture was diluted with water (200 mL) and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration gave a light yellow solid which was dissolved in hexanes-ethyl acetate (220 mL, 11:9 ratio) at 60-70° C. The resulting solution was stored in the refrigerator and the precipitated solids were collected by filtration and washed with hexanes. After drying in air, 3-(1-methyltetrazol-5-yl)benzyl chloride was isolated as 24.5 g (79.5%) of a white amorphous solid, mp 63-65° C.; HRMS (ES+) cald. for C9H9ClN4 [(M+H)+] 209.0589, obsd. 209.0588.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
23.7 mL
Type
reactant
Reaction Step Five
[Compound]
Name
imidoyl chloride
Quantity
148 mmol
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six

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